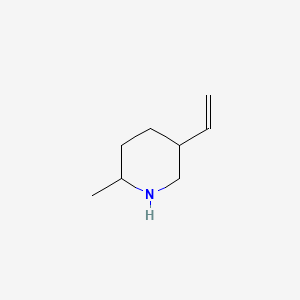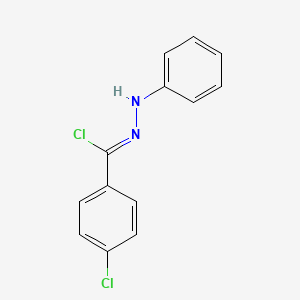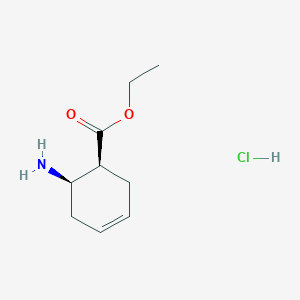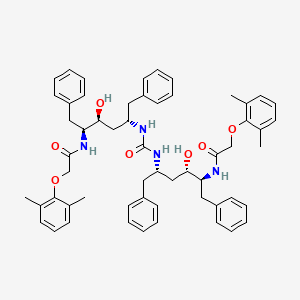
3,6,9,12,15,18,21-Heptaoxapentatriacontan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14E7 typically involves the ethoxylation of tetradecyl alcohol with ethylene oxide. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as potassium hydroxide. The process involves the following steps:
Activation of Tetradecyl Alcohol: Tetradecyl alcohol is first activated by heating.
Ethoxylation: Ethylene oxide is then introduced to the activated tetradecyl alcohol under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of C14E7 is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring and control of temperature, pressure, and the molar ratio of reactants. The final product is purified through distillation or other separation techniques to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions
C14E7 undergoes various chemical reactions, including:
Oxidation: C14E7 can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert C14E7 into simpler alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethylene glycol units with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Modified ethers with different functional groups.
Scientific Research Applications
Mechanism of Action
C14E7 exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in water. The molecular targets and pathways involved include the interaction with lipid bilayers and the formation of stable micellar structures .
Comparison with Similar Compounds
Similar Compounds
Heptaethylene glycol monodecyl ether (C10E7): Similar in structure but with a shorter alkyl chain.
Heptaethylene glycol monododecyl ether (C12E7): Similar in structure but with a slightly shorter alkyl chain.
Uniqueness
C14E7 is unique due to its longer alkyl chain, which provides it with distinct micelle-forming properties and higher hydrophobicity compared to its shorter-chain counterparts. This makes it particularly effective in solubilizing highly hydrophobic compounds and forming stable emulsions .
Properties
CAS No. |
40036-79-1 |
|---|---|
Molecular Formula |
C28H58O8 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C28H58O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-30-17-19-32-21-23-34-25-27-36-28-26-35-24-22-33-20-18-31-16-14-29/h29H,2-28H2,1H3 |
InChI Key |
JEKWNQSRRXIGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
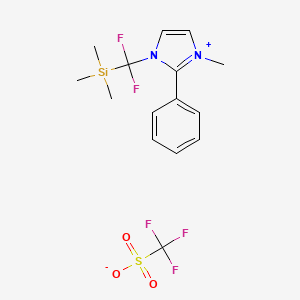
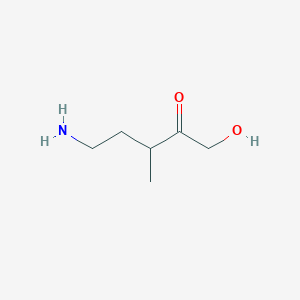
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
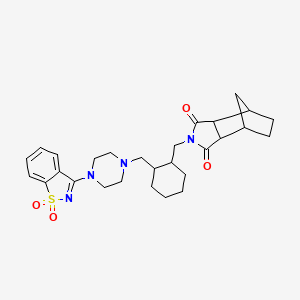
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
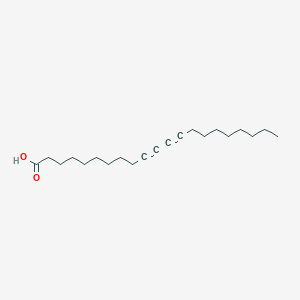
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
